molecular formula C22H21N3O4 B368136 ethyl 4-(4-(2-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate CAS No. 841207-80-5

ethyl 4-(4-(2-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No.: B368136
CAS No.: 841207-80-5
M. Wt: 391.4g/mol
InChI Key: ROEKHKIHBSFQES-UHFFFAOYSA-N
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Description

ethyl 4-(4-(2-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(2-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate typically involves multi-step reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to yield the pyrrolo[3,4-c]pyrazole core. The final step involves esterification with ethyl 4-bromobenzoate under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-(2-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolo[3,4-c]pyrazole core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

    Oxidation: 4-[4-(2-hydroxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate.

    Reduction: Ethyl 4-[4-(2-methoxyphenyl)-3-methyl-6-hydroxy-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate.

    Substitution: 4-[4-(2-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid.

Scientific Research Applications

ethyl 4-(4-(2-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-(2-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or the suppression of cancer cell growth. The compound may also interact with signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[4-(2-hydroxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate
  • Ethyl 4-[4-(2-methoxyphenyl)-3-methyl-6-hydroxy-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

Uniqueness

ethyl 4-(4-(2-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

CAS No.

841207-80-5

Molecular Formula

C22H21N3O4

Molecular Weight

391.4g/mol

IUPAC Name

ethyl 4-[4-(2-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C22H21N3O4/c1-4-29-22(27)14-9-11-15(12-10-14)25-20(16-7-5-6-8-17(16)28-3)18-13(2)23-24-19(18)21(25)26/h5-12,20H,4H2,1-3H3,(H,23,24)

InChI Key

ROEKHKIHBSFQES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4OC

Origin of Product

United States

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